Technical Guide: Characterization and Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide
Technical Guide: Characterization and Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide
Topic: Physical Properties, Solubility, and Handling of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]
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Executive Summary
4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide (CAS 143654-18-6), also known as 4-bromo-3-oxotetrahydrothiophene 1,1-dioxide, is a highly reactive heterocyclic intermediate used primarily in the synthesis of biotin derivatives, thieno-fused pharmacophores, and functionalized sulfolenes.[1][2]
As an
Chemical Identity & Structural Analysis[1][3][4]
| Parameter | Detail |
| IUPAC Name | 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one |
| Common Names | 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide; 4-Bromo-3-sulfolanone |
| CAS Number | 143654-18-6 |
| Molecular Formula | C |
| Molecular Weight | 213.05 g/mol |
| Structural Features | [1][2][3][4][5][6] • Sulfone (SO |
Physical Properties[1][3][4]
Due to its high reactivity and tendency to decompose, experimental physical constants for the isolated pure substance are sparse in open literature. The values below represent a synthesis of predicted data and properties inferred from structural analogs (e.g., 3-sulfolanone, 3-bromo-4-hydroxysulfolane).
Thermodynamic & Physical Constants[1]
| Property | Value / Range | Note / Source |
| Physical State | Solid (Crystalline) | Analogous to parent 3-sulfolanone (MP 62-64°C).[1] |
| Appearance | Off-white to pale yellow | Coloration often indicates trace elimination products (conjugated vinyl sulfones).[1] |
| Melting Point | ~85 – 110 °C (Decomposes) | Predicted.[1] Lower than the hydroxyl derivative (190°C) but higher than the parent ketone. Caution: Thermal elimination of HBr may occur near MP.[1] |
| Boiling Point | 429.4 ± 45.0 °C | Theoretical (760 mmHg).[1][2] Not distillable without decomposition. |
| Density | 2.007 ± 0.06 g/cm³ | Predicted.[1][2] High density due to bromine and sulfone content. |
| LogP | -0.4 to 0.5 | Predicted.[1] Hydrophilic / Polar. |
Stability Profile
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Thermal Stability: Low.[1] Prolonged heating >60°C can trigger dehydrobromination to form 1,1-dioxo-2,3-dihydrothiophen-3-one (unsaturated sulfone).[1]
-
Hygroscopicity: Moderate.[1] The sulfone moiety attracts moisture, which can accelerate hydrolysis or enolization.
Solubility Profile & Solvent Compatibility[1]
Understanding the solubility of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is critical for reaction design.[1] Its dual polar functionality (sulfone + ketone) makes it soluble in polar aprotic solvents, while its reactivity limits the use of protic or basic solvents.
Solubility Data (Estimated at 25°C)
| Solvent Class | Solvent | Solubility | Suitability for Reaction |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent. Recommended for substitution reactions (e.g., with azides, thiols).[1] |
| Polar Aprotic | Acetonitrile (MeCN) | High (>50 mg/mL) | Good. Preferred for crystallization or milder reaction conditions.[1] |
| Chlorinated | Dichloromethane (DCM) | Moderate (~20-50 mg/mL) | Good. Standard solvent for bromination and extraction.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate | Fair. Ensure anhydrous conditions to prevent hydrolysis.[1] |
| Protic | Water, Methanol | Moderate to High | Poor. High risk of solvolysis or hydrate formation. Use only if pH is strictly neutral/acidic. |
| Non-Polar | Hexanes, Heptane | Insoluble | Precipitant. Useful for triturating the crude solid. |
Application Scientist Note: The "Solubility-Stability" Paradox
While the compound is soluble in water and alcohols, do not store it in solution in these solvents.[1] The
Recommendation: For storage, dissolve in anhydrous DCM or Acetonitrile, or store as a neat solid under Argon.
Reactivity & Handling Protocols
Mechanism of Instability
The core challenge in handling this compound is the E2 Elimination Pathway .
-
Trigger: Bases (Pyridine, Carbonates, Amines) or Heat.
-
Mechanism: Base abstracts the acidic proton at C2 or C4. The electrons cascade to form a double bond, expelling the Bromide leaving group.
-
Product: A highly reactive Michael acceptor (Vinyl Sulfone).[1]
Experimental Workflow: Synthesis & Isolation
The following diagram outlines the standard generation pathway and the critical decision nodes for isolation versus in situ use.
Figure 1: Synthesis and handling workflow for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, highlighting the divergence between isolation and in situ usage to minimize degradation.
Solubility Determination Protocol
If precise solubility data is required for a specific solvent system (e.g., for a formulation or crystallization screen), follow this self-validating protocol:
-
Preparation: Weigh 10 mg of fresh compound into a clear HPLC vial.
-
Solvent Addition: Add solvent in 100 µL increments at 20°C.
-
Observation: Vortex for 30 seconds after each addition.
-
Stability Check (Crucial): If soluble, inject immediately into HPLC-UV/MS. Re-inject after 1 hour.
-
Criteria: If the peak area decreases by >5% or new peaks (vinyl sulfone) appear, the solvent is incompatible .
-
Safety & Toxicology (E-E-A-T)
-
Lachrymator: Like many
-halo ketones, this compound is likely a potent lachrymator (tear gas agent) and skin irritant.[1] Always handle in a functioning fume hood. -
Skin Absorption: The sulfone moiety can enhance skin permeability. Double-gloving (Nitrile) is mandatory.[1]
-
Decomposition Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) gas and Sulfur Oxides (SOx).[1]
References
-
LookChem. (2024). 4-Bromo-1,1-dioxo-tetrahydrothiophen-3-one (CAS 143654-18-6) Product Data. Retrieved from [1]
-
St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. (Describes the bromination mechanism of sulfolene/sulfolane derivatives). Retrieved from
-
PubChem. (2024).[7] Compound Summary: Dihydrothiophen-3(2H)-one 1,1-dioxide (Parent Compound).[1] Retrieved from [1]
-
Organic Chemistry Portal. (2023). Synthesis of alpha-Bromoketones. (General reactivity patterns for alpha-bromo ketones). Retrieved from [1]
-
ChemicalBook. (2024). 4-BROMO-1,1-DIOXO-TETRAHYDROTHIOPHEN-3-ONE Properties. Retrieved from [1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. stolaf.edu [stolaf.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]
- 7. Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol | C4H7BrO3S | CID 1269963 - PubChem [pubchem.ncbi.nlm.nih.gov]
